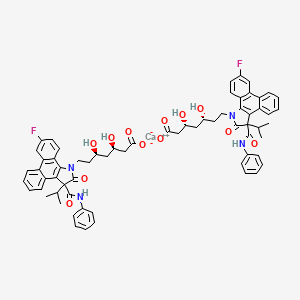
Atorvastatin-Lactam-Phenanthren-Calciumsalz
Übersicht
Beschreibung
Atorvastatin Lactam Phenanthrene Calcium Salt is an impurity and a stable formulation of Atorvastatin . Atorvastatin is a medication used to lower cholesterol and triglycerides levels to help prevent heart disease, angina (chest pain), strokes, and heart attacks . It belongs to a class of medications called HMG-CoA reductase inhibitors (statins) and works by slowing the production of cholesterol in the body .
Synthesis Analysis
An improved kilogram-scale preparation of atorvastatin calcium has been developed, which affords >99.5% product purities . The key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .Molecular Structure Analysis
The molecular formula of Atorvastatin Lactam Phenanthrene Calcium Salt is 2 C33 H32 F N2 O6 . Ca, and its molecular weight is 1183.31 .Chemical Reactions Analysis
Atorvastatin inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .Physical And Chemical Properties Analysis
The molecular formula of Atorvastatin Lactam Phenanthrene Calcium Salt is 2 C33 H32 F N2 O6 . Ca, and its molecular weight is 1183.31 . More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Krebstherapie
Atorvastatin Calcium (ATS) wurde in der Formulierung von festen Lipid-Nanopartikeln (SLNs) verwendet, die mit ATS und Vinpocetin (VIN) beladen sind, als ein potenzielles Medikamentenverabreichungssystem, um seine Löslichkeit zu verbessern und seine Antitumoraktivität an Zelllinien zu beurteilen {svg_1}. Eine in-vitro-Zelllinienstudie zeigte, dass SLNs die Antikrebsaktivität von ATS und VIN an HepG2-, MCF-7- und Melanom-B16-F10-Zelllinien verstärkten {svg_2}.
Hyperlipidämie-Behandlung
Atorvastatin Calcium reduziert die Cholesterinbildung in der Leber und erhöht die Anzahl der hepatischen LDL-Rezeptoren auf der Zelloberfläche, was die LDL-Aufnahme und den Abbau verbessert {svg_3}. Es wird zur primären Prävention von Hyperlipidämie verwendet, insbesondere bei Personen mit einem höheren Risiko für die Entwicklung von Herzkrankheiten {svg_4}.
Entzündungshemmende Wirkung
Atorvastatin Calcium hat eine entzündungshemmende Wirkung und trägt dazu bei, dass sich Entzündungszellen nicht in atherosklerotischen Plaques ansammeln {svg_5}.
Elektroporation und Calcium-Ionen
Die Anzahl der MDA-MB231-Krebszellkolonien nahm als Reaktion auf eine Vorinkubation mit Atorvastatin und 5 mM Calciumchlorid bei niedriger Spannung PEFs zu {svg_6}. A375-Zellen bildeten mehr Kolonien, wenn sie direkt mit 50 nM Atorvastatin und 5 mM Calciumionen bei niedriger Spannung PEFs elektroporiert wurden {svg_7}.
Wirkmechanismus
Target of Action
Atorvastatin Lactam Phenanthrene Calcium Salt, also known as Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of these lipids, thereby lowering their levels in the body .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This leads to a decrease in the levels of LDL, sometimes referred to as “bad cholesterol”, and VLDL . The reduction in these lipid levels ultimately reduces the risk of cardiovascular disease .
Pharmacokinetics
Atorvastatin is administered orally and is rapidly and well-absorbed. It has a weak and variable oral bioavailability . The apparent clearance (CL/F) of Atorvastatin can be estimated through population pharmacokinetic modeling . Genetic polymorphisms, such as the SLCO1B1c.521T>C single-nucleotide polymorphism (SNP), can influence the pharmacokinetics of Atorvastatin .
Result of Action
The primary result of Atorvastatin’s action is a significant reduction in LDL and total cholesterol levels . Clinical studies have shown that Atorvastatin reduces LDL-C and total cholesterol by 36-53% . This reduction in lipid levels leads to a decreased risk of cardiovascular events, such as myocardial infarction and stroke .
Action Environment
The action of Atorvastatin can be influenced by various environmental factors. For instance, genetic factors such as the presence of certain SNPs can affect the drug’s pharmacokinetics and, consequently, its efficacy
Zukünftige Richtungen
Atorvastatin is widely used in the treatment of cardiovascular diseases and has significant clinical significance . The goal of ongoing research is to improve the solubility and bioavailability of poorly water-soluble atorvastatin calcium by solid dispersion technique using natural polymer as a hydrophilic carrier .
Eigenschaften
IUPAC Name |
calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFGWWRGRQICGY-SSRQMRPGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H64CaF2N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747057 | |
| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1183.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148127-12-2 | |
| Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



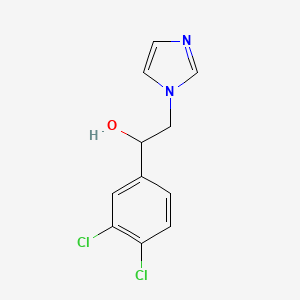

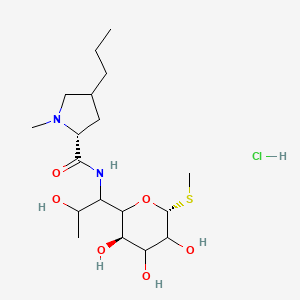
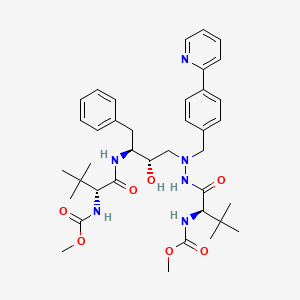
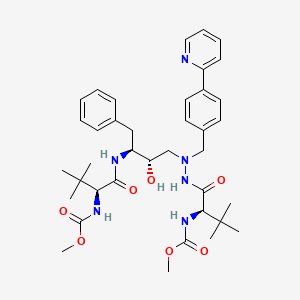
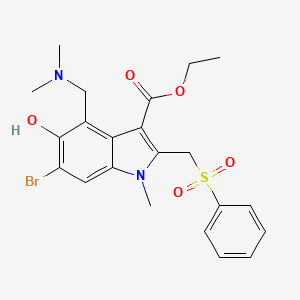
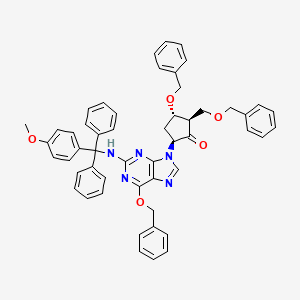
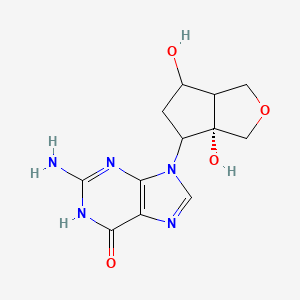
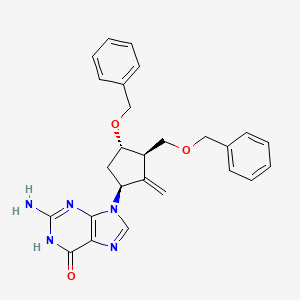
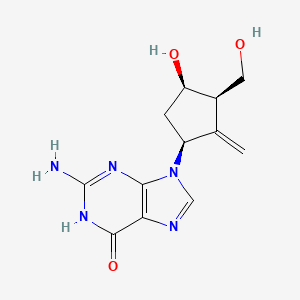
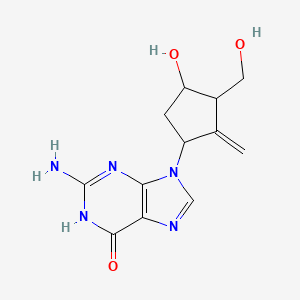
![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)